4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with azetidine-3-ol under basic conditions to form the intermediate 1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy compound. This intermediate is subsequently coupled with 1,6-dimethylpyridin-2(1H)-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: shares structural similarities with other compounds containing benzofuran, azetidine, or pyridinone moieties.
Benzofuran derivatives: Known for their diverse biological activities.
Azetidine derivatives: Often explored for their potential therapeutic applications.
Pyridinone derivatives: Studied for their role in various chemical and biological processes.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-14(9-18(22)20(12)2)24-15-10-21(11-15)19(23)17-8-13-5-3-4-6-16(13)25-17/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXZOOFDMILCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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